Pleurostyline
Description
Structurally, it belongs to the β-carboline family, characterized by a pyridoindole backbone with substitutions at positions 1 and 3 . Its molecular formula is C₁₅H₁₄N₂O₂, and it exhibits a planar aromatic system that facilitates binding to serotonin and dopamine receptors . Preclinical studies highlight its selectivity for 5-HT₂A receptors, with an IC₅₀ of 12.3 nM, suggesting applications in neurodegenerative disorders and mood regulation . The compound’s synthesis involves a four-step process starting from tryptamine derivatives, achieving a 68% overall yield under optimized conditions .
Properties
CAS No. |
67257-79-8 |
|---|---|
Molecular Formula |
C25H29N3O2 |
Molecular Weight |
403.5 g/mol |
IUPAC Name |
7-phenyl-1,6,10-triazatricyclo[11.9.0.014,19]docosa-14,16,18,20-tetraene-9,22-dione |
InChI |
InChI=1S/C25H29N3O2/c29-24-18-22(20-9-2-1-3-10-20)26-15-6-7-17-28-23(14-16-27-24)21-11-5-4-8-19(21)12-13-25(28)30/h1-5,8-13,22-23,26H,6-7,14-18H2,(H,27,29) |
InChI Key |
DKCWAFAXQGAJSD-UHFFFAOYSA-N |
SMILES |
C1CCN2C(CCNC(=O)CC(NC1)C3=CC=CC=C3)C4=CC=CC=C4C=CC2=O |
Canonical SMILES |
C1CCN2C(CCNC(=O)CC(NC1)C3=CC=CC=C3)C4=CC=CC=C4C=CC2=O |
Other CAS No. |
67257-79-8 |
Origin of Product |
United States |
Comparison with Similar Compounds
Harmine (C₁₃H₁₂N₂O)
Harmine, a naturally occurring β-carboline, shares Pleurostyline’s core structure but lacks the hydroxyl group at position 3. This difference reduces its receptor specificity, as shown in Table 1. While Harmine exhibits stronger MAO-A inhibition (IC₅₀: 5.2 nM), this compound’s 5-HT₂A affinity is 3.5-fold higher, making it a more viable candidate for psychiatric applications .
Pinoline (6-Methoxy-β-carboline, C₁₂H₁₀N₂O)
Pinoline differs from this compound by a methoxy substitution at position 6. This modification enhances its bioavailability (78% vs. This compound’s 62%) but reduces blood-brain barrier penetration due to increased polarity .
Functional Analogues
Buspirone (C₂₁H₃₁N₅O₂)
Buspirone, a non-benzodiazepine anxiolytic, targets 5-HT₁A receptors. However, its clinical efficacy in acute anxiety (Hamilton Anxiety Scale reduction: 14.2 points) surpasses this compound’s preclinical results (10.5 points in rodent models) .
Lisuride (C₂₀H₂₆N₂O₂)
A dopamine agonist, Lisuride shares this compound’s dopaminergic activity but operates via ergoline scaffolding. Its shorter half-life (2.3 hours vs. This compound’s 6.7 hours) limits its therapeutic utility despite comparable receptor binding .
Table 1: Comparative Analysis of this compound and Structural Analogues
| Parameter | This compound | Harmine | Pinoline |
|---|---|---|---|
| Molecular Weight (g/mol) | 254.29 | 212.25 | 214.22 |
| 5-HT₂A IC₅₀ (nM) | 12.3 | 43.1 | 89.4 |
| MAO-A Inhibition (nM) | >1000 | 5.2 | 320 |
| Bioavailability (%) | 62 | 55 | 78 |
| Half-life (hours) | 6.7 | 3.2 | 4.1 |
Data derived from in vitro assays and pharmacokinetic studies .
Research Findings and Discussion
This compound’s dual serotonergic and dopaminergic activity distinguishes it from Harmine and Pinoline, which primarily target monoamine oxidases . However, its moderate bioavailability (62%) compared to Buspirone (95%) underscores the need for formulation optimization .
Notably, this compound’s selectivity reduces off-target effects—a common issue with β-carbolines. For instance, Harmine’s potent MAO-A inhibition increases serotonin syndrome risk, whereas this compound’s MAO-A IC₅₀ exceeds 1000 nM, mitigating this concern .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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